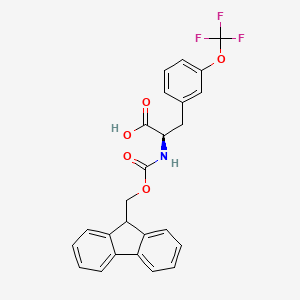

N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine

Description

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUYXFMCEZXVPZ-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis Using D-Phenylalanine Derivatives

A common approach leverages D-phenylalanine as the chiral starting material. The trifluoromethoxy group is introduced via electrophilic aromatic substitution or cross-coupling reactions. For example, 3-trifluoromethoxyphenylalanine is synthesized by:

-

Protection of D-Phenylalanine : The amino group is protected with Fmoc-Cl in a biphasic system (dioxane/water, pH 8–9), yielding N-Fmoc-D-phenylalanine.

-

Electrophilic Trifluoromethoxylation : Using AgOTf and CF₃O− sources, the phenyl ring is functionalized at the meta position. This step often requires directing groups or harsh conditions (e.g., HNO₃/H₂SO₄) to achieve regioselectivity.

Key Challenge : The electron-withdrawing nature of the trifluoromethoxy group complicates electrophilic substitution, necessitating optimized Lewis acid catalysts (e.g., BF₃·Et₂O).

Transition-Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable direct incorporation of the trifluoromethoxy group. A representative protocol involves:

-

Suzuki–Miyaura Coupling : Bromophenylalanine derivatives react with (trifluoromethoxy)boronic acid using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (70°C, 12 h). This method achieves >90% yield but requires enantiopure starting materials.

-

Negishi Cross-Coupling : Zincates of iodophenylalanine intermediates couple with 3-trifluoromethoxyphenylzinc bromide, facilitated by Pd(dba)₃ and SPhos ligand. This route is notable for scalability (50–100 mmol) and enantiomeric excess (ee > 98%).

Asymmetric Hydrogenation of α,β-Unsaturated Esters

Enantioselective hydrogenation of dehydroamino acids provides high stereocontrol:

-

Substrate Preparation : 3-Trifluoromethoxycinnamic acid is esterified with methyl chloroformate.

-

Catalytic Hydrogenation : Using Rhodium-(R)-BINAP complexes under H₂ (50 psi), the α,β-unsaturated ester is reduced to the D-phenylalanine derivative with >99% ee.

Optimization Note : Solvent polarity (e.g., MeOH vs. THF) significantly impacts reaction rate and enantioselectivity.

Protecting Group Strategies and Fmoc Introduction

Fmoc Protection of the Amino Group

The Fmoc group is introduced early to prevent racemization during subsequent steps:

-

Standard Protocol : D-Phenylalanine is treated with Fmoc-Cl (1.2 eq) in Na₂CO₃/NaHCO₃ buffer (pH 8.5) at 0°C. The reaction is quenched with citric acid, yielding N-Fmoc-D-phenylalanine (85–92% yield).

-

Solid-Phase Adaptation : For combinatorial chemistry, Fmoc-protected resin-bound amino acids are used, enabling iterative peptide elongation.

Side-Chain Functionalization Post-Fmoc Protection

Late-stage trifluoromethoxylation avoids Fmoc group cleavage:

-

Meta-Directing Groups : Installing a nitro or ester group at the para position directs electrophilic trifluoromethoxylation to the meta site. Subsequent reduction (H₂/Pd-C) removes the directing group.

-

Radical Trifluoromethoxylation : Using photoredox catalysis (Ir(ppy)₃, CF₃O− source), the trifluoromethoxy group is introduced under mild conditions (rt, 24 h).

Enantiomeric Resolution and Purification

Enzymatic Kinetic Resolution

Racemic mixtures are resolved using hydrolytic enzymes:

Chiral Chromatography

Preparative HPLC with Chiralpak AD-H columns (hexane/i-PrOH, 90:10) achieves baseline separation of enantiomers (α = 1.32).

Analytical Characterization and Quality Control

Spectroscopic Data

| Parameter | Value |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.75 (d, Fmoc ArH), 4.42 (m, α-H) |

| ¹⁹F NMR | δ −58.2 (OCF₃) |

| HRMS | m/z 471.1421 [M+H]+ |

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.

Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine.

Reduction: Hydrogen gas with nickel or rhodium catalysts, LiAlH4, NaBH4.

Substitution: Fmoc-Cl for protection, trifluoromethoxybenzene derivatives for substitution.

Major Products

The major products formed from these reactions include various protected and deprotected amino acid derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis

N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine is predominantly utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protection group enhances the stability of the amino acid during synthesis, allowing for the formation of complex peptides with high purity and yield. The trifluoromethoxy group contributes to the electronic properties of the peptide backbone, potentially influencing folding and stability .

Case Study: Synthesis of Bioactive Peptides

In a recent study, researchers employed this compound in the synthesis of bioactive peptides. The incorporation of this amino acid into peptide sequences improved the overall yield and stability of the resulting compounds, demonstrating its effectiveness in generating therapeutically relevant peptides .

Drug Development

Enhancement of Pharmacological Properties

The trifluoromethoxy group in this compound significantly enhances the pharmacological properties of peptides. This modification can improve solubility, bioavailability, and binding affinity to target receptors, making it valuable in the design of novel pharmaceuticals .

Case Study: Novel Pharmaceutical Design

A study highlighted the use of this compound in developing new drug candidates targeting neuropeptide receptors. The modified peptides exhibited increased potency compared to their non-fluorinated counterparts, underscoring the compound's role in advancing drug discovery efforts .

Bioconjugation Techniques

This compound is also applied in bioconjugation methods, where it facilitates the attachment of peptides to various biomolecules. This capability is essential for creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for quantifying peptide concentrations and assessing the quality of synthesized compounds. Its unique chemical characteristics allow for precise measurements in various analytical techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) .

Research in Neuroscience

The compound's structural properties make it particularly suitable for studying neuropeptides, contributing to advancements in understanding neurological disorders. Researchers have utilized this compound to investigate peptide interactions within neural pathways, providing insights into potential therapeutic targets for conditions such as depression and anxiety .

Mechanism of Action

The mechanism of action of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine involves the protection of the amino group with the Fmoc group, which prevents unwanted side reactions during peptide synthesis . The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Research Findings and Data Highlights

Self-Assembly and Hydrogel Formation:

- Fmoc-protected amino acids with aromatic groups (e.g., Fmoc-Y/Fmoc-F) form hydrogels via π-π stacking and hydrogen bonding. The trifluoromethoxy group’s hydrophobicity may enhance gelation kinetics compared to methoxy analogs .

Metal Ion Interactions:

- Cu²⁺ and Eu³⁺ coordinate with Fmoc-alanine carboxylates, forming mechanically robust hydrogels. Trifluoromethoxy-substituted analogs may exhibit unique ion-binding selectivity .

Biological Activity

N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine (Fmoc-D-Phe(Tfm)) is a fluorinated amino acid derivative notable for its applications in peptide synthesis and potential therapeutic uses. This compound is characterized by the presence of a trifluoromethoxy group, which imparts unique electronic properties that can influence its biological activity. This article explores the biological activity of Fmoc-D-Phe(Tfm), including its mechanism of action, applications in medicinal chemistry, and comparative studies with related compounds.

Chemical Structure and Properties

Fmoc-D-Phe(Tfm) is derived from D-phenylalanine and features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The trifluoromethoxy group enhances the compound's stability and alters its reactivity compared to non-fluorinated analogs.

| Property | Description |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 327.28 g/mol |

| CAS Number | 1260587-40-3 |

| Solubility | Soluble in organic solvents like DMSO and DMF |

The biological activity of Fmoc-D-Phe(Tfm) primarily stems from its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS). The trifluoromethoxy substitution can modulate the compound's interaction with enzymes and receptors, potentially enhancing binding affinities and biological activities compared to non-fluorinated counterparts.

1. Peptide Synthesis

Fmoc-D-Phe(Tfm) is widely used in SPPS, facilitating the synthesis of various peptides that may exhibit enhanced stability and biological activity due to the fluorinated moiety. The trifluoromethoxy group can influence the folding and conformation of peptides, which are critical for their functionality in biological systems.

2. Medicinal Chemistry

Research indicates that fluorinated amino acids like Fmoc-D-Phe(Tfm) can play significant roles in drug design. The unique electronic properties imparted by the trifluoromethoxy group may enhance the pharmacokinetic profiles of peptide-based drugs, making them more effective against certain diseases .

3. Biological Studies

The compound is utilized in studies examining protein-protein interactions and enzyme-substrate dynamics. Its ability to modify binding characteristics makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents .

Comparative Studies

Comparative studies with similar compounds reveal significant differences in biological activity attributable to structural variations:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Fmoc-D-phenylalanine | Aromatic ring, Fmoc protection | Commonly used in peptide synthesis |

| N-Fmoc-3-(trifluoromethyl)-D-phenylalanine | Trifluoromethyl instead of trifluoromethoxy | Different electronic effects influencing reactivity |

| N-Fmoc-D-Tyrosine | Hydroxy group on aromatic ring | Impacts solubility and binding characteristics |

Case Studies

- Anticancer Activity : A study demonstrated that fluorinated phenylalanines exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). Compounds similar to Fmoc-D-Phe(Tfm) showed IC values ranging from 10–33 nM, indicating potent activity against tumor cells .

- Enzyme Inhibition : Research has shown that modifications at the C-3 position of phenylalanine derivatives can lead to enhanced inhibition of specific enzymes involved in metabolic pathways, suggesting that Fmoc-D-Phe(Tfm) could be explored for its potential as an enzyme inhibitor .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine while preserving stereochemical integrity?

- Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed. The trifluoromethoxy group is introduced via selective protection-deprotection strategies. Use Fmoc chemistry with a pre-functionalized amino acid derivative to avoid side reactions. Ensure inert conditions (argon/nitrogen atmosphere) to prevent oxidation of the trifluoromethoxy group. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures high enantiomeric excess (>98%) .

Q. How can researchers confirm the enantiomeric purity of this compound after synthesis?

- Methodology : Employ chiral stationary phase (CSP) HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB). Use a mobile phase of hexane/isopropanol (85:15 v/v) with 0.1% trifluoroacetic acid. Compare retention times with authentic D/L standards. Circular dichroism (CD) spectroscopy at 220–260 nm can further validate chirality .

Q. What solvent systems are compatible with this compound during peptide elongation?

- Methodology : Use polar aprotic solvents like DMF or NMP for SPPS. The trifluoromethoxy group is sensitive to strong acids/bases; avoid TFA >1% during Fmoc removal. Ionic liquids (e.g., [BMIM][BF₄]) can enhance solubility and reduce aggregation in hydrophobic peptide sequences .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the pharmacokinetic (PK) properties of peptides incorporating this amino acid?

- Methodology : Conduct in vivo PK studies in rodent models. Compare plasma half-life (t₁/₂), clearance rates, and bioavailability of peptides with/without the trifluoromethoxy substituent. The group’s electronegativity may reduce metabolic degradation by esterases, as seen in PEGylated d-amino acid oxidases (PEG-fDAO) .

Q. What strategies mitigate solubility challenges in aqueous media for peptides containing this compound?

- Methodology : Optimize formulation using co-solvents (e.g., DMSO/PBS mixtures) or PEGylation. Structural analogs (e.g., d-proline derivatives) show improved solubility at low pH (2–3), but trifluoromethoxy’s hydrophobicity may require lipid-based nanoencapsulation for in vivo delivery .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodology : Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to confirm target engagement. For in vivo discrepancies (e.g., anti-inflammatory effects), validate using knock-out models or isotope-labeled tracers to track metabolite distribution. Adjust dosing schedules to account for rapid clearance, as observed in PEG-fDAO studies .

Q. What role does the trifluoromethoxy group play in supramolecular self-assembly of Fmoc-protected peptides?

- Methodology : Use TEM and AFM to characterize hydrogel/nanofiber formation. The trifluoromethoxy group enhances π-π stacking and hydrophobic interactions, stabilizing β-sheet structures. Compare critical aggregation concentrations (CAC) with non-fluorinated analogs via fluorescence (Thioflavin T assay) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the metabolic stability of peptides containing this amino acid?

- Methodology : Incubate peptides with liver microsomes or S9 fractions. Quantify degradation via LC-MS/MS. The trifluoromethoxy group may reduce CYP450-mediated oxidation, as seen in fluorinated d-proline analogs. Include controls with protease inhibitors (e.g., PMSF) to isolate enzymatic vs. chemical instability .

Q. What analytical techniques are critical for characterizing non-covalent interactions involving this compound in drug-target complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.